N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt
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Overview
Description
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt: is a chemical compound with the molecular formula C12H19N5·C2H4O2 and a molecular weight of 293.36 g/mol . This compound is known for its applications in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt typically involves the reaction of 4-diethylaminobenzaldehyde with guanidine in the presence of acetic acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst like acetic acid
The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with guanidine to form the final product .
Industrial Production Methods
it is likely that similar reaction conditions are scaled up with appropriate adjustments in reactor design and process control to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.
Substitution: Nucleophiles like amines or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Reduced forms of the imine group.
Substitution: Substituted derivatives at the benzylidene position.
Scientific Research Applications
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research for the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Diethylaminobenzylideneamino)guanidine Hydrochloride
- N-(4-Diethylaminobenzylideneamino)guanidine Sulfate
- N-(4-Diethylaminobenzylideneamino)guanidine Phosphate
Uniqueness
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt is unique due to its specific interaction with acetic acid, which can influence its solubility and reactivity compared to other salts. This uniqueness makes it particularly useful in certain biochemical assays and research applications .
Properties
IUPAC Name |
acetic acid;2-[(E)-[4-(diethylamino)phenyl]methylideneamino]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5.C2H4O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14;1-2(3)4/h5-9H,3-4H2,1-2H3,(H4,13,14,16);1H3,(H,3,4)/b15-9+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYZCGRQALYESA-NSPIFIKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N=C(N)N.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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